molecular formula C9H7NO2 B13681759 7-Methylbenzo[c]isoxazole-3-carbaldehyde

7-Methylbenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13681759
M. Wt: 161.16 g/mol
InChI Key: PNNSZCAXDPEBSR-UHFFFAOYSA-N
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Description

7-Methylbenzo[c]isoxazole-3-carbaldehyde is a bicyclic heteroaromatic compound comprising a benzene ring fused to an isoxazole moiety. The isoxazole ring features a formyl (-CHO) group at position 3 and a methyl (-CH₃) substituent at position 7 of the fused benzene ring. This compound is of interest in medicinal and materials chemistry due to the reactivity of the aldehyde group, which enables condensation, nucleophilic addition, and cyclization reactions.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-methyl-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-3-2-4-7-8(5-11)12-10-9(6)7/h2-5H,1H3

InChI Key

PNNSZCAXDPEBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(ON=C12)C=O

Origin of Product

United States

Chemical Reactions Analysis

7-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include isoxazole-3-carbaldehyde derivatives and fused bicyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
7-Methylbenzo[c]isoxazole-3-carbaldehyde C₉H₇NO₂ 161.16 Methyl (C7), Aldehyde (C3) Aldehyde, Isoxazole
5-(Morpholinomethyl)isoxazole-3-carbaldehyde C₉H₁₂N₂O₃ 196.21 Morpholinomethyl (C5), Aldehyde (C3) Aldehyde, Isoxazole, Morpholine
Isoxazole-3-carbaldehyde (base structure) C₄H₃NO₂ 97.07 Aldehyde (C3) Aldehyde, Isoxazole

Key Observations :

  • Substituent Effects: The methyl group in the target compound enhances lipophilicity compared to unsubstituted isoxazole-3-carbaldehyde.

Spectral and Analytical Data

While direct spectral data for 7-methylbenzo[c]isoxazole-3-carbaldehyde are unavailable, inferences can be drawn from related compounds:

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretch typically appears near 1715–1700 cm⁻¹, as observed in methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate (1715 cm⁻¹, ). The methyl and fused aromatic system may cause minor shifts .
  • NMR Spectroscopy : The aldehyde proton in isoxazole-3-carbaldehyde derivatives resonates near δ 9.8–10.2 ppm (¹H-NMR). Aromatic protons in the fused benzene ring would appear as complex multiplets in the δ 7.0–8.5 ppm range .

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